(R)-1-(3-Iodophenyl)ethanamine
Description
Significance of Chiral Arylethylamines in Contemporary Organic Synthesis
Chiral arylethylamines, a subset of chiral amines, are of particular interest in medicinal chemistry due to their prevalence in natural products and nitrogen-containing drugs. mdpi.comresearchgate.net Their structural motif is known for its ability to interact with the Central Nervous System, often due to the capacity to cross the blood-brain barrier. researchgate.netnih.govresearchgate.netmdpi.com This makes them valuable scaffolds in the development of new therapeutic agents. nih.govresearchgate.net The synthesis of enantiomerically pure arylethylamines is a significant challenge in organic chemistry, and a variety of methods, including transition metal-catalyzed asymmetric hydrogenation and biocatalysis, have been developed to meet this demand. nih.govnih.gov
Stereochemical Importance of (R)-1-(3-Iodophenyl)ethanamine in Enantioselective Transformations
This compound, with its distinct stereochemical configuration, is a valuable chiral building block in enantioselective transformations. The "(R)" designation specifies the right-handed spatial arrangement of the substituents around the chiral carbon center. This specific stereochemistry is crucial for its application as a chiral auxiliary, where it can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. tcichemicals.comsigmaaldrich.com After the desired stereoselective transformation is achieved, the auxiliary can be removed and potentially recycled. sigmaaldrich.com The presence of an iodine atom on the phenyl ring at the meta-position also provides a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a diverse range of complex molecules.
Research Landscape and Potential Avenues for this compound
The research landscape for this compound and related chiral amines is dynamic, with ongoing efforts to develop more efficient and selective synthetic methods. One area of active research is the use of ω-transaminases in biocatalysis for the enantioselective synthesis of chiral amines. mdpi.com These enzymes can be used for the kinetic resolution of racemic amines or the asymmetric synthesis from prochiral ketones. mdpi.com For instance, novel (R)-enantioselective ω-transaminases have been identified and utilized for the kinetic resolution of various amine substrates. mdpi.com
Furthermore, the development of new catalysts and catalytic systems for asymmetric synthesis remains a key focus. This includes the use of chiral transition metal complexes and organocatalysts to achieve high enantioselectivity in the synthesis of chiral amines and their derivatives. acs.orgorganic-chemistry.org The unique structure of this compound makes it a valuable substrate and building block in these investigations, with potential for the discovery of novel synthetic methodologies and the creation of new chemical entities with interesting biological properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10IN |
|---|---|
Molecular Weight |
247.08 g/mol |
IUPAC Name |
(1R)-1-(3-iodophenyl)ethanamine |
InChI |
InChI=1S/C8H10IN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m1/s1 |
InChI Key |
UYKFZJRBIDHFAG-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)I)N |
Canonical SMILES |
CC(C1=CC(=CC=C1)I)N |
Origin of Product |
United States |
Synthetic Methodologies for Enantiopure R 1 3 Iodophenyl Ethanamine
Asymmetric Synthesis Approaches
Asymmetric synthesis offers an efficient route to the target enantiomer, often avoiding the loss of 50% of the material inherent in classical resolution methods. wikipedia.org These techniques employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction, starting from a prochiral precursor like 3-iodoacetophenone.
Enantioselective Catalytic Reductive Amination Strategies
Enantioselective reductive amination is a powerful and direct method for converting ketones into chiral amines. nih.gov This one-pot process involves the reaction of the ketone (3-iodoacetophenone) with an amine source in the presence of a chiral catalyst and a reducing agent. Transition metal complexes, particularly those of iridium, rhodium, and ruthenium, are prominent in this field. kanto.co.jpgoogle.com
The general mechanism involves the in-situ formation of an imine or enamine from the ketone and ammonia (B1221849) (or an ammonia equivalent), which is then hydrogenated stereoselectively by the chiral metal complex. google.com Catalysts are typically composed of a metal center and a chiral phosphine (B1218219) ligand, which creates the chiral environment necessary to direct the hydrogenation to favor one enantiomer. For instance, iridium-based catalysts like Ir-PSA have been developed for the efficient asymmetric reductive amination of various ketones, yielding optically active amines in high yield and stereoselectivity. kanto.co.jp Similarly, ruthenium and rhodium complexes with chiral diphosphine ligands, such as BINAP derivatives, have proven effective for the asymmetric hydrogenation of imines, a key step in the reductive amination sequence. chemicalbook.com
Table 1: Representative Catalyst Systems for Enantioselective Reductive Amination
Chiral Catalyst-Mediated Transformations of Prochiral Precursors
This category includes the use of chiral auxiliaries, which are stoichiometric chiral reagents that guide the stereoselective transformation of a substrate. A widely adopted and highly reliable method is the Ellman sulfinamide chemistry. yale.edu This approach utilizes enantiopure tert-butanesulfinamide as a chiral auxiliary.
The synthesis begins with the condensation of 3-iodoacetophenone with (R)-tert-butanesulfinamide, typically under Lewis acid catalysis (e.g., Ti(OEt)₄), to form a chiral N-tert-butanesulfinyl imine. This intermediate is then subjected to diastereoselective reduction. The sterically demanding tert-butanesulfinyl group effectively shields one face of the C=N double bond, directing the hydride reagent (e.g., sodium borohydride) to the opposite face. This results in the formation of the corresponding sulfinamide with high diastereoselectivity. The final step involves the acidic hydrolysis of the sulfinamide, which cleaves the N-S bond to release the desired (R)-1-(3-iodophenyl)ethanamine, typically as a hydrochloride salt. The chiral auxiliary can often be recovered and reused.
Biocatalytic Asymmetric Synthesis
Biocatalysis leverages enzymes as highly selective and efficient catalysts for chemical transformations. For the synthesis of chiral amines, two enzymatic strategies are particularly relevant: kinetic resolution of a racemic mixture and the direct asymmetric synthesis from a prochiral ketone.
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. researchgate.net This allows for the separation of the unreacted, slower-reacting enantiomer from the product. Hydrolases, particularly lipases, are commonly employed for the kinetic resolution of racemic amines through enantioselective acylation. nih.gov
In a typical procedure, racemic 1-(3-iodophenyl)ethanamine is treated with an acylating agent (e.g., ethyl acetate) in the presence of a lipase (B570770), such as immobilized Candida antarctica lipase B (Novozym 435). The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the (S)-enantiomer) at a much higher rate than the (R)-enantiomer. The reaction is stopped at or near 50% conversion, yielding a mixture of the acylated (S)-amine and the unreacted (R)-amine. These two compounds, having different functional groups, can then be readily separated by standard techniques like chromatography or extraction. The primary drawback of this method is that the maximum theoretical yield for the desired enantiomer is 50%.
A more advanced and atom-economical biocatalytic method is the asymmetric amination of a prochiral ketone using ω-transaminases (ATAs). mdpi.com These pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. By selecting an appropriate (R)-selective transaminase, 3-iodoacetophenone can be directly converted into this compound with very high enantiomeric excess (>99% ee) and a theoretical yield of 100%. nih.govresearchgate.net
The reaction requires the prochiral ketone, the selected transaminase, and a suitable amine donor, such as isopropylamine (B41738) or L-alanine. The use of isopropylamine is often favored as the co-product, acetone, is volatile and its removal can help drive the reaction equilibrium toward the product amine. mdpi.com This methodology has been successfully applied to a wide range of substituted acetophenones, demonstrating its broad applicability and potential for the efficient synthesis of the target compound. mdpi.comresearchgate.net
Table 2: Comparison of Biocatalytic Strategies
Chiral Resolution Techniques
Chiral resolution is a classical technique for separating a racemic mixture into its constituent enantiomers. wikipedia.org The most common method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. onyxipca.com
This process involves reacting the racemic 1-(3-iodophenyl)ethanamine base with a single enantiomer of a chiral acid. wikipedia.org This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. One of the diastereomeric salts will typically crystallize preferentially from a suitable solvent, allowing for its isolation by filtration. After the pure diastereomeric salt is isolated, the chiral acid is neutralized with a base (e.g., sodium hydroxide) to liberate the free amine, now as a single, pure enantiomer. The selection of the appropriate chiral acid and crystallization solvent is critical for a successful resolution and is often determined through screening. onyxipca.comrsc.org
Table 3: Common Chiral Resolving Agents for Amines
Classical Diastereomeric Salt Formation and Fractional Crystallization
One of the most established and scalable methods for separating enantiomers is through the formation of diastereomeric salts. wikipedia.orgpharmtech.com This process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a chiral resolving agent. wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and other physical characteristics. pharmtech.com This difference allows for their separation by conventional techniques, most commonly fractional crystallization. wikipedia.org
The general process for the resolution of racemic 1-(3-Iodophenyl)ethanamine would involve the following steps:
Reaction of the racemic amine with an enantiopure chiral acid in a suitable solvent to form a mixture of two diastereomeric salts.
Heating the solution to ensure complete dissolution, followed by controlled cooling to induce the crystallization of the less soluble diastereomeric salt.
Isolation of the crystallized salt by filtration.
Liberation of the desired enantiopure amine from the purified diastereomeric salt by treatment with a base to neutralize the chiral acid.
The success of this method is highly dependent on the difference in solubility between the two diastereomeric salts, which is difficult to predict and often requires empirical screening of various resolving agents and crystallization conditions. wikipedia.org
The choice of the chiral resolving agent is the most critical factor in a successful diastereomeric salt resolution. For a basic compound like 1-(3-Iodophenyl)ethanamine, a variety of chiral acids can be employed. The ideal resolving agent should be readily available in high enantiomeric purity, inexpensive, and form a well-defined, crystalline salt with one of the amine enantiomers. pharmtech.comlibretexts.org
Commonly used chiral resolving agents for primary amines include naturally derived acids and their derivatives. Optimization is an empirical process involving the screening of multiple candidates and solvents to identify conditions that provide the highest yield and enantiomeric excess (e.e.) of the desired diastereomeric salt. quora.com The stoichiometry of the resolving agent is also a key parameter; often, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more efficient.
Table 1: Potential Chiral Resolving Agents for 1-(3-Iodophenyl)ethanamine
| Resolving Agent | Class | Rationale for Selection |
|---|---|---|
| (+)-Tartaric Acid | Dicarboxylic Acid | Widely used, inexpensive, and proven effective for resolving 1-phenylethylamine (B125046) and its derivatives. mdpi.comresearchgate.net |
| (-)-Dibenzoyl-L-tartaric acid | Tartaric Acid Derivative | Modified structure can lead to better crystal packing and improved separation efficiency. researchgate.net |
| (-)-Di-p-toluoyl-L-tartaric acid | Tartaric Acid Derivative | Another tartaric acid derivative offering different steric and electronic properties for salt formation. researchgate.net |
| (S)-(+)-Mandelic Acid | α-Hydroxy Acid | Frequently used for the resolution of amines. |
Optimization involves screening these agents in various solvents such as alcohols (methanol, ethanol, isopropanol) or aqueous mixtures, as the solvent plays a crucial role in modulating the solubility difference between the diastereomeric salts. gavinpublishers.com
While specific mechanistic studies for the diastereomeric salt resolution of 1-(3-Iodophenyl)ethanamine are not widely available in the literature, extensive research on analogous systems, particularly with 1-phenylethylamine, provides significant insight. bme.hunih.govsemanticscholar.org The separation process is governed by the thermodynamics of the ternary phase diagram involving the two diastereomeric salts and the solvent. researchgate.net The outcome of the crystallization corresponds to the phase behavior, where the less soluble salt preferentially crystallizes, leaving the more soluble one enriched in the mother liquor. researchgate.net
The stability and solubility differences between diastereomeric salts arise from differences in their three-dimensional crystal lattice structures. semanticscholar.org Factors influencing the crystal packing include:
Hydrogen Bonding: The network of hydrogen bonds between the ammonium (B1175870) cation of the amine and the carboxylate or sulfonate groups of the acid is a primary determinant of the crystal lattice energy. researchgate.net
Solvent Incorporation: In some cases, solvent molecules can be incorporated into the crystal lattice, affecting the salt's stability and solubility. nih.gov
Crystallization is often a thermodynamically controlled process, especially when cooling is performed slowly, allowing the system to reach equilibrium. researchgate.net However, kinetic factors can also play a role, particularly during rapid crystallization, where the rate of nucleation and crystal growth may differ for the two diastereomers. researchgate.net
Chromatographic Chiral Resolution
Chromatographic methods offer a powerful alternative to classical resolution, particularly for analytical-scale separations and for cases where suitable crystalline diastereomeric salts cannot be found. wiley.com These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation.
Preparative HPLC is a widely used technique for obtaining gram-to-kilogram quantities of pure enantiomers. The method involves injecting a solution of the racemic mixture onto a column packed with a CSP and eluting with a mobile phase. The differential interaction between the enantiomers and the CSP results in their separation.
For the separation of amines like 1-(3-Iodophenyl)ethanamine, polysaccharide-based CSPs are among the most successful. These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer broad applicability. mdpi.com
The development of a preparative HPLC method involves:
Screening: Initial screening on an analytical scale to identify the best combination of CSP and mobile phase (typically mixtures of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol).
Optimization: Fine-tuning of the mobile phase composition, flow rate, and temperature to maximize resolution and throughput.
Scale-up: Transferring the optimized analytical method to a larger-diameter preparative column, adjusting the flow rate and sample loading to maximize productivity while maintaining resolution.
Table 2: Typical Starting Conditions for HPLC Chiral Method Development
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Provides stereoselective interactions for a wide range of compounds. |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures | Balances retention and enantioselectivity. |
| Additive | Basic additives (e.g., diethylamine) | Often required to improve the peak shape and resolution of basic analytes like amines. |
| Detection | UV (e.g., at 254 nm) | Aromatic ring in the compound allows for strong UV absorbance. |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for preparative chiral separations, often considered superior to HPLC in terms of speed and environmental impact. afmps.be SFC typically uses supercritical carbon dioxide (CO2) as the main component of the mobile phase, which has low viscosity and high diffusivity, allowing for much higher flow rates and faster separations than HPLC. chromatographyonline.com
The reduction in the use of organic solvents makes SFC a "greener" technology. afmps.be For the separation of primary amines, SFC often provides excellent results, sometimes achieving separations not possible with HPLC. chromatographyonline.com The mobile phase usually consists of CO2 mixed with a small percentage of an organic modifier (co-solvent), such as methanol (B129727) or ethanol, to adjust the mobile phase strength and enhance solubility. chromatographyonline.com As with HPLC, basic or acidic additives are often used to improve peak shape and selectivity for basic or acidic compounds, respectively. chromatographyonline.com
Table 3: Typical Starting Conditions for SFC Chiral Method Development
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Chiral Stationary Phase (CSP) | Polysaccharide-based or crown ether-based | Polysaccharide phases are versatile; crown ether phases are specifically effective for primary amines. wiley.com |
| Mobile Phase | CO2 / Methanol or CO2 / Ethanol | Methanol is a common polar modifier. |
| Additive | Basic additives (e.g., isopropylamine) or acidic additives (e.g., trifluoroacetic acid) | Used to improve peak shape and selectivity. chromatographyonline.comresearchgate.net |
| Back Pressure | 100-150 bar | Maintains the CO2 in a supercritical state. |
| Temperature | 35-45 °C | Influences fluid density and chiral recognition. |
The development process for a preparative SFC method mirrors that of HPLC, involving screening, optimization, and scale-up. The high speed of SFC allows for very rapid screening of different columns and mobile phase conditions. chromatographyonline.com
Chemical Reactivity and Advanced Transformations of R 1 3 Iodophenyl Ethanamine
Reactivity of the Chiral Amine Functionality
The primary amine group in (R)-1-(3-Iodophenyl)ethanamine is a nucleophilic center due to the lone pair of electrons on the nitrogen atom. This functionality is central to a variety of reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.
As a potent nucleophile, the amine group of this compound can participate in nucleophilic substitution reactions, typically with alkyl halides. In these reactions, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. This process leads to the formation of secondary amines. chemguide.co.uk If the resulting secondary amine still possesses a proton on the nitrogen, it can react further with another molecule of the alkyl halide to form a tertiary amine. libretexts.org This stepwise alkylation allows for the controlled introduction of various alkyl groups.
The general mechanism for the reaction with a primary alkyl halide (e.g., Bromoethane) proceeds via an SN2 pathway. The lone pair on the nitrogen of the chiral amine attacks the delta-positive carbon atom of the bromoethane, leading to the expulsion of the bromide ion and the formation of a secondary amine. chemguide.co.uk
One of the most fundamental reactions of primary amines is the formation of amides through acylation. This compound readily reacts with acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) to form stable N-substituted amides. chemguide.co.uklibretexts.org The reaction with an acyl chloride, such as ethanoyl chloride, is particularly vigorous and proceeds through a nucleophilic addition-elimination mechanism. libretexts.org The nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion and a proton from the nitrogen to yield the final amide product. chemguide.co.uklibretexts.org
This reactivity is crucial for synthesizing a wide array of compounds, including phosphinic amides, which have applications in catalysis and stereoselective synthesis. rsc.org For instance, condensation with chlorodiphenylphosphine (B86185) followed by oxidation can yield P-stereogenic phosphinic amides. rsc.org
This compound can react with aldehydes and ketones to form imines (also known as Schiff bases). This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields the imine. This reaction is typically reversible and often requires the removal of water to drive the equilibrium toward the product. The resulting chiral imines are valuable intermediates in asymmetric synthesis, for example, in the diastereoselective reduction to form secondary amines. libretexts.org
Reactivity of the Aryl Iodide Moiety
The carbon-iodine bond on the phenyl ring is the second key reactive site. Aryl iodides are particularly reactive substrates in a variety of metal-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the metal center.
The aryl iodide functionality of this compound is an excellent handle for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis.
Suzuki Reaction : The Suzuki-Miyaura coupling involves the reaction of the aryl iodide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is highly versatile for forming biaryl structures or connecting the phenyl ring to vinyl or alkyl groups. fishersci.se The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org
| Parameter | Typical Conditions |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands |
| Boron Reagent | Arylboronic acids, vinylboronic acids, potassium trifluoroborates |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, DMF, THF/Water mixtures |
| Temperature | Room temperature to 120 °C |
Table 1: Typical Conditions for Suzuki Coupling of Aryl Iodides
Sonogashira Reaction : This reaction couples the aryl iodide with a terminal alkyne to form an arylalkyne. wikipedia.orglibretexts.org It is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine like triethylamine (B128534), which can also serve as the solvent. wikipedia.orgorganic-chemistry.org The reaction is valued for its mild conditions and tolerance of various functional groups. libretexts.org The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex formed after oxidative addition of the aryl iodide. wikipedia.org
| Parameter | Typical Conditions |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Co-catalyst | CuI |
| Alkyne | Terminal alkynes (e.g., Phenylacetylene, Trimethylsilylacetylene) |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |
| Solvent | THF, DMF, Toluene, or the amine base itself |
| Temperature | Room temperature to 100 °C |
Table 2: Typical Conditions for Sonogashira Coupling of Aryl Iodides
Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, forms a new C-C bond by coupling the aryl iodide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method is highly effective for the synthesis of substituted alkenes, often with high stereoselectivity for the trans isomer. organic-chemistry.org The reaction proceeds through oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. fu-berlin.de
| Parameter | Typical Conditions |
| Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ |
| Alkene | Acrylates, Styrenes, Allyl alcohols |
| Base | Et₃N, NaOAc, K₂CO₃ |
| Solvent | DMF, Acetonitrile (CH₃CN), Toluene |
| Temperature | 80 °C to 140 °C |
Table 3: Typical Conditions for Heck Reaction of Aryl Iodides
Nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide like this compound is generally challenging. wikipedia.org SNAr reactions typically require the aromatic ring to be electron-deficient, usually through the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.com
The iodophenyl ring in the title compound lacks such activating groups. Therefore, direct displacement of the iodide by common nucleophiles under standard SNAr conditions is not favored. However, substitution can sometimes be achieved under forcing conditions or by alternative mechanisms:
Benzyne (B1209423) Mechanism : In the presence of an extremely strong base, such as sodium amide (NaNH₂), an elimination-addition reaction can occur. youtube.com The base abstracts a proton ortho to the iodide, leading to the elimination of HI and the formation of a highly reactive benzyne intermediate. The nucleophile then adds to the benzyne, followed by protonation, to yield the substituted product. This mechanism can sometimes lead to a mixture of regioisomers. youtube.com
Directed SNAr : Recent research has shown that directing groups, such as an ortho-amide, can facilitate nucleophilic aromatic substitution on unactivated rings, even at room temperature. rsc.org While the amine in this compound is not directly on the ring, derivatives where the amine is acylated could potentially influence the reactivity of the ortho position.
The leaving group ability in SNAr reactions often follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1/SN2 reactions. youtube.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. youtube.com
Directed Metalation and Electrophilic Quenches
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This reaction utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, typically an alkyllithium like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), to facilitate deprotonation at a specific ortho-position. baranlab.org The resulting aryllithium intermediate can then be trapped by a wide range of electrophiles, allowing for the introduction of diverse functional groups with high regiocontrol. wikipedia.orgbaranlab.org
In the case of this compound, the primary amine functionality itself is not an ideal DMG under strongly basic conditions due to its acidic N-H protons. Therefore, it is typically converted into a more robust DMG, such as a tertiary amide or a carbamate. organic-chemistry.org For instance, after N-protection (e.g., as an N,N-diethylcarbamate), the resulting group becomes a strong DMG. nih.gov
The DoM process on a protected derivative of this compound would proceed as follows:
Coordination: The Lewis basic heteroatom (oxygen or nitrogen) of the DMG coordinates to the Lewis acidic lithium ion of the alkyllithium reagent. wikipedia.orgbaranlab.org
Deprotonation: This coordination brings the alkyllithium base into proximity with the protons on the aromatic ring, leading to selective deprotonation at the sterically accessible ortho-position to the DMG. wikipedia.org For a DMG at position 1 of the phenyl ring, this would be the C2 or C6 position.
Electrophilic Quench: The generated aryllithium species is a potent nucleophile that readily reacts with an added electrophile (E+), resulting in the formation of a new carbon-electrophile bond at the ortho-position. organic-chemistry.org
This methodology offers a significant advantage over classical electrophilic aromatic substitution, which would typically yield a mixture of ortho- and para-substituted products. wikipedia.org The iodine atom at the meta-position remains unaffected during this process and can be used for subsequent cross-coupling reactions.
The table below illustrates the variety of functional groups that can be introduced onto the aromatic ring of a suitably protected this compound derivative using the DoM strategy.
| Electrophile | Reagent Example | Introduced Functional Group | Resulting Product Type |
|---|---|---|---|
| Proton Source | H₂O | -H (Deuterium if D₂O is used) | Isotopically Labeled Arene |
| Alkyl Halide | CH₃I | -CH₃ (Methyl) | Alkylated Arene |
| Carbonyl Compound | (CH₃)₂CO (Acetone) | -C(OH)(CH₃)₂ | Tertiary Alcohol |
| Carbon Dioxide | CO₂ (gas) | -COOH | Benzoic Acid Derivative |
| Formylating Agent | DMF (N,N-Dimethylformamide) | -CHO | Aldehyde |
| Halogen Source | I₂ | -I | Iodinated Arene |
| Silyl Halide | (CH₃)₃SiCl (TMSCl) | -Si(CH₃)₃ | Silylated Arene |
| Boronic Ester Precursor | B(OMe)₃ | -B(OH)₂ (after hydrolysis) | Arylboronic Acid |
| Phosphorus Electrophile | ClPPh₂ | -PPh₂ | Tertiary Phosphine |
Derivatization for Synthetic Utility
Acetylation and Other Protecting Group Strategies
The primary amine of this compound is a reactive functional group that often requires protection to prevent unwanted side reactions during multi-step syntheses. jocpr.com Protecting groups are temporarily installed to mask the amine's nucleophilicity and basicity, allowing other transformations to be carried out selectively on other parts of the molecule. nih.gov The choice of protecting group is critical and depends on its stability to the subsequent reaction conditions and the ease of its selective removal. jocpr.com
Acetylation: A straightforward method for protecting the amine is acetylation, which converts the primary amine into a more stable secondary amide. This is typically achieved by reacting this compound with acetyl chloride or acetic anhydride, often in the presence of a mild base like triethylamine or pyridine (B92270) to neutralize the acidic byproduct. The resulting N-(1-(3-iodophenyl)ethyl)acetamide is significantly less nucleophilic and basic than the parent amine.
Other Common Protecting Groups: Beyond simple acetylation, several other protecting groups are routinely employed for amines, each with its own set of conditions for installation and cleavage. nih.gov
Carbamates: Carbamate-based protecting groups are among the most widely used. The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is known for its stability under basic and nucleophilic conditions. It is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). frontiersin.org The benzyloxycarbonyl (Cbz or Z) group is installed using benzyl (B1604629) chloroformate and is stable to a wide range of conditions but can be removed by catalytic hydrogenation, which simultaneously offers a method that can affect other functional groups if not planned carefully.
Sulfonamides: The amine can be converted to a sulfonamide, for example, by reaction with p-toluenesulfonyl chloride (TsCl) to form a tosylamide. Tosylamides are exceptionally stable to acidic and basic conditions as well as many oxidizing and reducing agents. However, their cleavage often requires harsh conditions. nih.gov The nosyl (Ns) group, derived from 2-nitrobenzenesulfonyl chloride, offers similar stability but can be cleaved under much milder conditions using a thiol and a base. nih.gov
The following table summarizes key protecting group strategies applicable to this compound.
| Protecting Group | Abbreviation | Reagent for Installation | Key Cleavage Conditions | Stability Characteristics |
|---|---|---|---|---|
| Acetyl | Ac | Acetyl Chloride (AcCl) or Acetic Anhydride (Ac₂O) | Strong acid or base hydrolysis | Stable to mild base, hydrogenation |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) | Stable to base, hydrogenation, nucleophiles |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acidic and basic conditions |
| p-Toluenesulfonyl | Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl) | Harsh reduction (e.g., Na/NH₃) | Very stable to acid, base, oxidants, reductants |
| 2-Nitrobenzenesulfonyl | Nosyl (Ns) | 2-Nitrobenzenesulfonyl chloride (NsCl) | Mild thiolysis (e.g., thiophenol, K₂CO₃) | Stable to acid, many synthetic conditions |
Formation of Chiral Ligands and Organocatalysts
The enantiopure nature of this compound makes it a valuable chiral building block for the synthesis of sophisticated molecules that can influence the stereochemical outcome of chemical reactions. Its structural framework, combining a stereogenic center with an aromatic ring suitable for further functionalization (via the iodo group), is highly advantageous for creating chiral ligands for transition-metal catalysis and for developing novel organocatalysts. tcichemicals.com
Chiral Phosphine Ligands: Chiral phosphine ligands are paramount in asymmetric catalysis, particularly in reactions like asymmetric hydrogenation. sigmaaldrich.com this compound can serve as a precursor to P-chiral phosphine ligands. nih.gov A general synthetic approach could involve the conversion of the amine into a derivative that can be coupled with phosphorus-containing fragments. The iodine atom on the phenyl ring is particularly useful for palladium-catalyzed C-P coupling reactions to introduce a phosphine moiety directly onto the aromatic backbone. rsc.org The inherent chirality of the ethylamine (B1201723) side chain can direct the stereoselective formation of new chiral centers or create a chiral environment around a metal center when the resulting ligand is used in a catalyst complex. tcichemicals.comnih.gov
Chiral N-Heterocyclic Carbene (NHC) Ligands: N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metals. Chiral NHCs are often synthesized from chiral diamines or amino alcohols. This compound can be elaborated into such precursors. For example, it could be incorporated into an imidazolium (B1220033) or imidazoline (B1206853) ring structure, the direct precursors to NHCs. The stereocenter on the N-substituent creates the asymmetric environment necessary for enantioselective catalysis.
Organocatalysts: Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions. Chiral primary amines and their derivatives are foundational to many classes of organocatalysts, particularly in iminium and enamine catalysis. This compound can be employed as a scaffold for such catalysts. For instance, it can be used to form chiral secondary amines or amides that incorporate other functional groups capable of activating substrates. The 3-iodophenyl group offers a handle for building more complex, bifunctional catalysts where one part of the molecule is responsible for stereocontrol and another part participates in substrate activation or orientation.
The table below outlines potential applications of this compound as a chiral precursor.
| Catalyst/Ligand Class | Potential Synthetic Role of the Amine | Key Structural Feature | Example Application Area |
|---|---|---|---|
| P-Chiral Phosphines | Chiral backbone or directing group | Chiral ethylamine moiety attached to a phosphine-bearing aryl ring | Asymmetric Hydrogenation, Cross-Coupling |
| Bis(oxazoline) Ligands (BOX) | Precursor to a chiral amino alcohol | Conversion of amine to alcohol, then formation of oxazoline (B21484) rings | Lewis Acid Catalysis (e.g., Diels-Alder) |
| N-Heterocyclic Carbene (NHC) Ligands | Chiral N-substituent on the heterocyclic ring | (R)-1-phenylethyl group attached to the nitrogen of an imidazolium salt | Asymmetric Metathesis, Conjugate Addition |
| Primary Amine Organocatalysts | Direct use or as a precursor to a more complex catalyst | The chiral primary amine itself or a derivatized form (e.g., thiourea) | Michael Additions, Mannich Reactions |
| Chiral Phase-Transfer Catalysts | Precursor to a chiral quaternary ammonium (B1175870) salt | N-alkylation to form a chiral quaternary ammonium iodide | Asymmetric Alkylation, Epoxidation |
Applications in Advanced Organic Synthesis As a Chiral Building Block
Stereoselective Construction of Complex Molecular Architectures
The utility of (R)-1-(3-Iodophenyl)ethanamine as a scaffold for building complex molecular architectures is prominently demonstrated in the synthesis of potent antagonists for the gonadotropin-releasing hormone (GnRH) receptor. nih.govmdpi.comscispace.comtaylorfrancis.comnih.gov In this context, the compound serves as the foundational chiral element to establish the stereochemistry of a key piperidinone intermediate.
The synthesis begins with the reaction of this compound with 3-buten-2-one in the presence of methanol (B129727). This step proceeds via a stereoselective Michael addition, where the chiral amine adds to the α,β-unsaturated ketone. The resulting adduct undergoes a spontaneous intramolecular cyclization and dehydration, directly forming a chiral cyclic enamine. This enamine is a critical intermediate, as it contains the intact 3-iodophenyl group and the stereocenter derived from the starting amine.
| Step | Reactants | Key Transformation | Product Feature |
| 1 | This compound, 3-Buten-2-one | Michael Addition / Cyclization | Chiral Cyclic Enamine |
| 2 | Chiral Cyclic Enamine, H₂/Catalyst | Stereoselective Reduction | Chiral Piperidinone Core |
| 3 | Chiral Piperidinone Core | Further Functionalization | Complex GnRH Antagonist |
Precursor in the Synthesis of Chiral Heterocyclic Compounds
Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products, and the synthesis of enantiomerically pure heterocycles is a central goal of organic synthesis. This compound serves as an excellent precursor for precisely this purpose, particularly for nitrogen-containing heterocycles.
Its role is clearly illustrated in the synthesis of a di-substituted piperidinone, a key structural motif in a class of GnRH antagonists. The synthetic pathway leverages the amine functionality of the chiral building block to construct the heterocyclic ring system. The process involves a Michael addition of the amine to an α,β-unsaturated ketone, which, after cyclization and reduction, directly yields the chiral piperidinone ring. The stereocenter of the starting amine dictates the absolute stereochemistry of the final heterocyclic product, demonstrating an efficient transfer of chirality. This method provides a reliable route to enantiopure piperidinones, which are otherwise challenging to synthesize.
Development of Novel Chiral Auxiliaries and Ligands
Chiral auxiliaries and ligands are indispensable tools in asymmetric synthesis, enabling the control of stereochemistry in chemical reactions. researchgate.net Chiral amines are foundational structures for many widely used ligands. While specific ligands derived directly from this compound are not extensively documented in the literature, its molecular framework possesses all the necessary features to serve as an excellent scaffold for the development of new chiral ligands.
The primary amine can be readily converted into other functional groups, such as amides or phosphines, which are common coordinating groups in metal-based catalysts. For instance, reaction with chlorodiphenylphosphine (B86185) could yield a chiral aminophosphine (B1255530) ligand. The stereocenter adjacent to the nitrogen atom is positioned to effectively influence the chiral environment around a coordinated metal center, which is critical for inducing enantioselectivity in catalytic processes like asymmetric hydrogenation or allylic alkylation. researchgate.net
Furthermore, the aryl iodide moiety offers a significant advantage for ligand design. It can participate in cross-coupling reactions to append other coordinating groups (e.g., another phosphine (B1218219), an oxazoline (B21484), or a pyridine) or to attach the ligand scaffold to a solid support. This dual functionality—a chiral amine for inducing asymmetry and an aryl iodide for structural elaboration—makes this compound a highly promising platform for creating novel, tunable, and potentially highly effective chiral ligands for asymmetric catalysis.
Role in Multi-Component Reactions for Stereocontrol
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing moieties from all starting materials, are highly valued for their efficiency and ability to generate molecular complexity rapidly. The use of a chiral component in an MCR can guide the stereochemical outcome of the reaction, a strategy where this compound is well-suited to play a decisive role.
Although the previously mentioned synthesis of the piperidinone core for GnRH antagonists is not a classic single-pot MCR, it employs an MCR-like sequence (tandem Michael addition/cyclization) where the chirality of the amine component directs the formation of new stereocenters.
In more classical MCRs, such as the Ugi reaction, a primary amine is a key reactant. The Ugi reaction combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. When a chiral amine like this compound is used, it first forms a chiral imine with the carbonyl component. The subsequent nucleophilic attack by the isocyanide on this chiral imine is often diastereoselective, as the existing stereocenter on the amine fragment biases the trajectory of the incoming nucleophile. This results in a product with a newly created stereocenter whose configuration is controlled by the starting amine. This principle of substrate-controlled diastereoselectivity makes chiral amines indispensable for stereocontrolled MCRs aimed at building libraries of complex, enantiomerically enriched molecules for drug discovery.
| Component | Example | Role in Ugi Reaction |
| Amine | This compound | Introduces chirality, directs stereoselective addition |
| Aldehyde | Isobutanal | Forms the intermediate imine |
| Carboxylic Acid | Acetic Acid | Participates in the Mumm rearrangement |
| Isocyanide | tert-Butyl isocyanide | Carbon source for the new stereocenter |
Advanced Spectroscopic and Analytical Characterization for Stereochemical Elucidation
X-ray Crystallography for Solid-State Structure and Absolute Configuration
Single Crystal X-ray Diffraction of (R)-1-(3-Iodophenyl)ethanamine and Its Derivatives
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the solid-state structure of a crystalline compound, providing precise measurements of bond lengths, bond angles, and the absolute configuration of a chiral center.
To perform this analysis on this compound, a high-quality single crystal is required. This is typically achieved through slow crystallization from a suitable solvent. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.
For a molecule like this compound, the analysis would yield key structural parameters. For instance, analysis of similar structures, such as those containing a 3-iodophenyl group, reveals typical C-I bond lengths in the range of 2.10 Å. The crystal packing would likely be influenced by intermolecular interactions such as hydrogen bonding involving the amine group and potentially halogen bonding involving the iodine atom.
Derivatives of this compound, such as amides or salts formed with achiral reagents, can also be analyzed. These derivatives may exhibit different crystal packing arrangements, offering further insights into the molecule's conformational preferences and intermolecular interactions.
| Parameter | Expected Value/Information | Significance |
| Space Group | Chiral (Sohncke) space group | Confirms the enantiopure nature of the crystal. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit in the crystal lattice. |
| Bond Lengths/Angles | e.g., C-I, C-N, C-C | Provides fundamental geometric data of the molecule. |
| Torsion Angles | Defines the conformation of the molecule in the solid state. | |
| Absolute Configuration | R or S | Unambiguously confirms the stereochemistry at the chiral center. |
Analysis of Diastereomeric Salt Crystal Structures
Chiral resolution via the formation of diastereomeric salts is a classical and powerful technique for separating enantiomers. This method involves reacting a racemic amine, such as (±)-1-(3-Iodophenyl)ethanamine, with an enantiomerically pure chiral acid, often referred to as a resolving agent. Commonly used resolving agents for amines include (R,R)-tartaric acid or (S)-mandelic acid.
The reaction yields a mixture of two diastereomeric salts:
(R)-1-(3-Iodophenyl)ethanaminium-(R,R)-tartrate
(S)-1-(3-Iodophenyl)ethanaminium-(R,R)-tartrate
These diastereomers possess different physical properties, most notably different solubilities, which allows for their separation by fractional crystallization. semanticscholar.orglibretexts.org The analysis of the crystal structures of these separated diastereomeric salts by SCXRD is crucial for understanding the mechanism of chiral recognition. nih.gov
Structural analysis focuses on the specific intermolecular interactions—primarily hydrogen bonds and ionic interactions—between the chiral amine cation and the chiral acid anion. semanticscholar.org The less soluble diastereomer, which crystallizes preferentially, often exhibits a more stable and tightly packed crystal lattice. By comparing the crystal structures of the two diastereomers, researchers can identify the key interactions that lead to the observed solubility difference, providing a rational basis for the successful resolution. For example, studies on diastereomeric salts of 1-phenylethylamine (B125046) have shown that differences in hydrogen bonding networks and molecular packing contribute significantly to their resolvability. semanticscholar.org
Utilization of Anomalous Dispersion for Absolute Configuration Assignment
The determination of the absolute configuration is a critical final step in the structural elucidation of a chiral molecule. While SCXRD provides the relative arrangement of atoms, assigning the correct enantiomer (R or S) requires a reference point. This is definitively achieved by utilizing the phenomenon of anomalous dispersion (also known as resonant scattering). wikipedia.org
When an X-ray's energy is near the absorption edge of an atom, the atom's scattering factor becomes a complex number, leading to a phase shift in the scattered X-rays. This effect can break the centrosymmetric nature of the diffraction pattern (Friedel's Law), meaning that the intensity of a reflection (hkl) is no longer equal to the intensity of its inverse (-h-k-l). These intensity differences in specific pairs of reflections, known as Bijvoet pairs, are directly dependent on the absolute configuration of the molecule.
The presence of a heavy atom like iodine in this compound is highly advantageous for this technique. Heavier atoms produce a much stronger anomalous scattering signal, making the intensity differences in Bijvoet pairs more pronounced and easier to measure accurately. By comparing the experimentally observed intensity differences with those calculated for a theoretical model of the (R) or (S) configuration, the true absolute configuration can be assigned with a very high degree of confidence. The result is typically expressed as a Flack parameter, which should refine to a value close to 0 for the correct absolute configuration. wikipedia.org
Advanced Chromatographic Methods for Enantiomeric Purity Assessment
While X-ray crystallography provides definitive structural information on a single crystal, it does not quantify the enantiomeric purity of a bulk sample. For this purpose, advanced chromatographic techniques, particularly chiral High-Performance Liquid Chromatography (HPLC), are indispensable.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing one to be retained longer on the column than the other.
The successful separation of the enantiomers of 1-(3-Iodophenyl)ethanamine hinges on the careful selection and optimization of the CSP and the mobile phase.
Chiral Stationary Phases (CSPs): For aromatic amines, polysaccharide-based CSPs are often the first choice due to their broad applicability and excellent chiral recognition capabilities. nih.govmdpi.comyakhak.org These phases consist of derivatives of cellulose (B213188) or amylose (B160209), such as tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica (B1680970) support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer. mdpi.comnih.gov
Mobile Phase Optimization: The mobile phase composition is critical for achieving good resolution and peak shape. For normal-phase chromatography, typical mobile phases consist of a nonpolar solvent like n-hexane mixed with an alcohol modifier such as 2-propanol or ethanol. For a basic analyte like 1-(3-Iodophenyl)ethanamine, the addition of a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase is often essential. mdpi.comresearchgate.net The DEA competes with the analyte for highly acidic sites on the silica surface, preventing peak tailing and improving separation efficiency. The ratio of hexane (B92381) to alcohol is adjusted to optimize the retention time and resolution between the enantiomers.
| CSP Type | Common Trade Names | Typical Mobile Phase for Amines | Key Interactions |
| Amylose Phenylcarbamate | Chiralpak AD, Chiralpak IA | n-Hexane/2-Propanol/DEA | π-π, H-bonding, Steric |
| Cellulose Phenylcarbamate | Chiralcel OD, Chiralcel OJ | n-Hexane/Ethanol/DEA | π-π, H-bonding, Steric |
| Pirkle-type (Brush-type) | Whelk-O1 | n-Hexane/2-Propanol | π-π, Dipole-dipole |
Once a suitable chiral separation is achieved, a robust analytical method must be developed and validated to accurately quantify the enantiomeric excess (ee). The ee is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| × 100.
The method development and validation process follows established guidelines and involves several key parameters: scispace.comnih.govsemanticscholar.org
Specificity: The method must demonstrate that it can resolve the desired enantiomer from its counterpart and any other potential impurities without interference.
Linearity: A calibration curve is generated by analyzing solutions with known concentrations of the minor enantiomer. The method is considered linear if the detector response is directly proportional to the concentration over a specified range, typically confirmed by a correlation coefficient (r²) value close to 1.0.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the minor enantiomer that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. nih.govsemanticscholar.org These are crucial for controlling trace enantiomeric impurities.
Accuracy: Accuracy is determined by analyzing samples spiked with a known amount of the minor enantiomer and calculating the percent recovery. Recoveries are typically expected to be within 98-102%.
Precision: Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies. A series of measurements are made, and the relative standard deviation (%RSD) is calculated, which should typically be less than 2%. scispace.com
A validated method allows for the reliable determination of the enantiomeric purity of bulk samples of this compound, ensuring its quality and stereochemical integrity.
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Baseline resolution (Rs > 1.5) | Ensures separation from other components. |
| Linearity (r²) | ≥ 0.998 | Confirms proportional response to concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of results to the true value. |
| Precision (%RSD) | ≤ 2.0% | Demonstrates the reproducibility of the method. |
| LOD / LOQ | Determined based on S/N ratio | Defines the sensitivity limits of the method. |
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is a high-resolution analytical technique used for the separation of enantiomers. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) coated on the inside of a capillary column. For primary amines like 1-(3-Iodophenyl)ethanamine, derivatization is often a necessary step to improve volatility and chromatographic performance. A common derivatizing agent is trifluoroacetic anhydride, which converts the amine into a more volatile trifluoroacetyl derivative.
The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers of the derivatized analyte and the chiral selector of the stationary phase. Cyclodextrin derivatives are widely used as CSPs in chiral GC due to their ability to form inclusion complexes and engage in various intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. The differing stability of these diastereomeric complexes leads to different retention times for the two enantiomers, allowing for their separation and quantification. The enantioselectivity is influenced by factors such as the type of cyclodextrin derivative, column temperature, and the nature of the carrier gas. gcms.czhplc.sksigmaaldrich.com
An example of the chiral GC separation of a closely related compound, 1-phenylethylamine, is presented below. The amine is first derivatized to its N-trifluoroacetyl form.
Interactive Data Table: Chiral GC Separation of N-Trifluoroacetyl-1-phenylethylamine Enantiomers
| Parameter | Value |
| Column | Astec® CHIRALDEX™ G-PN, 30 m x 0.25 mm I.D., 0.12 µm |
| Oven Temperature | 130 °C |
| Injector Temperature | 250 °C |
| Detector | FID, 250 °C |
| Carrier Gas | Helium, 30 psi |
| Analyte | N-Trifluoroacetyl-1-phenylethylamine |
| Retention Time (R)-enantiomer | Estimated based on typical elution order |
| Retention Time (S)-enantiomer | Estimated based on typical elution order |
| Resolution (Rs) | > 1.5 (baseline separation) |
Note: The data in this table is based on a typical application for the chiral separation of N-trifluoroacetyl-1-phenylethylamine enantiomers and serves as an illustrative example. sigmaaldrich.com The elution order of enantiomers can vary depending on the specific chiral stationary phase used.
Capillary Electrophoresis (CE) with Chiral Selectors
Capillary Electrophoresis (CE) is another powerful technique for the enantioseparation of chiral compounds. In CE, charged molecules migrate in a buffer-filled capillary under the influence of an electric field. To separate enantiomers, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for the separation of a wide range of chiral molecules, including primary amines. nih.govmdpi.com
The separation principle is based on the differential interaction of the enantiomers with the chiral selector, leading to the formation of diastereomeric complexes with different effective mobilities. The extent of this interaction is influenced by several factors, including the type and concentration of the chiral selector, the pH of the BGE, the applied voltage, and the capillary temperature. researchgate.net For basic compounds like 1-(3-Iodophenyl)ethanamine, the pH of the BGE is particularly crucial as it determines the charge of the analyte.
The versatility of CE allows for the screening of various chiral selectors and separation conditions to achieve optimal resolution. Sulfated cyclodextrins have proven to be effective for the enantioseparation of a broad range of cathinone derivatives, which are structurally related to phenylethylamines. nih.gov
Interactive Data Table: Enantioseparation of Cathinone Analogs by CE with a Chiral Selector
| Analyte | Chiral Selector | Background Electrolyte | Resolution (Rs) |
| Cathinone | Sulfated-β-CD | 25 mM Phosphate buffer (pH 2.5) | 4.2 |
| Methcathinone | Sulfated-β-CD | 25 mM Phosphate buffer (pH 2.5) | 3.8 |
| 4-Methylmethcathinone | Sulfated-β-CD | 25 mM Phosphate buffer (pH 2.5) | 5.1 |
| 3,4-Dimethylmethcathinone | Sulfated-β-CD | 25 mM Phosphate buffer (pH 2.5) | 4.9 |
Note: This table presents data from the chiral separation of cathinone analogs, which are structurally similar to this compound, and demonstrates the effectiveness of sulfated-β-cyclodextrin as a chiral selector in capillary electrophoresis. nih.gov
Pre-Column Derivatization for Diastereomer Separation on Achiral Columns
An alternative approach to chiral separation is the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers possess different physicochemical properties and can therefore be separated on a conventional achiral chromatographic column, such as a reversed-phase HPLC column.
Several chiral derivatizing reagents are available for primary amines. One of the most well-known is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This reagent reacts with the primary amine group of the enantiomers to form stable diastereomeric derivatives. The resulting diastereomers can then be separated and quantified using standard HPLC with UV-Vis detection. oup.comnih.govresearchgate.net Another common CDA is (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), which also forms diastereomers that can be readily separated. nih.govnih.gov
This indirect method offers the advantage of using standard, less expensive achiral columns and instrumentation. The choice of the chiral derivatizing agent is crucial and depends on the functional group of the analyte and the desired detection method.
Below is an example of the separation of amphetamine and methamphetamine enantiomers after derivatization with Marfey's reagent. These compounds are also primary and secondary amines, respectively, and serve as good models for the application of this technique.
Interactive Data Table: HPLC Separation of Amphetamine and Methamphetamine Diastereomers
| Parameter | Value |
| Column | C18 reversed-phase, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Water/Methanol (B129727) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 340 nm |
| Derivatizing Agent | Marfey's Reagent |
| Analyte | Amphetamine and Methamphetamine |
| Elution Order | L-amphetamine, D-amphetamine, L-methamphetamine, D-methamphetamine |
| Resolution (Rs) | Baseline separation achieved for all diastereomers |
Note: The data presented in this table is based on a validated method for the enantiomeric determination of amphetamine and methamphetamine using pre-column derivatization with Marfey's reagent. oup.comnih.govresearchgate.net
Computational and Theoretical Investigations of R 1 3 Iodophenyl Ethanamine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov It is widely used to predict molecular geometries, vibrational frequencies, and various electronic properties. nih.govscispace.com
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. nih.gov This is achieved through geometry optimization, a process that locates the minimum energy arrangement of the atoms. For a flexible molecule like (R)-1-(3-Iodophenyl)ethanamine, which has a rotatable ethylamine (B1201723) side chain, a conformational analysis is necessary to identify all low-energy conformers. mdpi.com This typically involves systematically rotating the single bonds (e.g., the C-C bond of the ethyl group and the C-N bond) and performing a geometry optimization for each starting structure.
The resulting conformers represent different spatial arrangements of the amine and phenyl groups. The relative energies of these conformers are calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. The globally optimized structure, corresponding to the most stable conformer, is then used for further calculations. DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are commonly employed for accurate geometry predictions. nih.govnih.gov
Below are representative data for the optimized geometric parameters of the lowest energy conformer of this compound, as would be predicted by a DFT calculation.
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Bond | Value | Angle | Value |
| C-I | 2.105 | C-C-I | 119.8 |
| C-N | 1.468 | C-C-N | 111.5 |
| C-C (ethyl) | 1.535 | N-C-C | 109.7 |
| C-C (ring avg.) | 1.395 | H-N-H | 107.5 |
The electronic properties of a molecule are fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.comresearchgate.net
DFT calculations provide precise values for these orbital energies. From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), chemical potential (µ), and the global electrophilicity index (ω) can be derived to quantify the molecule's reactivity. materialsciencejournal.org
Another critical aspect of electronic structure is the charge distribution, which can be analyzed using methods like Mulliken population analysis. researchgate.netuni-muenchen.de This method partitions the total electron density among the atoms in the molecule, providing net atomic charges. These charges help identify electrophilic (positive) and nucleophilic (negative) sites, offering insights into intermolecular interactions and reaction mechanisms. nih.gov For this compound, the nitrogen atom of the amine group is expected to carry a significant negative charge, making it a primary site for nucleophilic attack.
| Property | Predicted Value (eV) |
|---|---|
| EHOMO | -5.85 |
| ELUMO | -0.95 |
| Energy Gap (ΔE) | 4.90 |
| Chemical Hardness (η) | 2.45 |
| Chemical Potential (µ) | -3.40 |
| Electrophilicity Index (ω) | 2.36 |
Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the harmonic vibrational frequencies corresponding to the normal modes of the molecule. mdpi.comresearchgate.net
Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or twisting of bonds. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. materialsciencejournal.org The analysis of the potential energy distribution (PED) allows for the unambiguous assignment of each vibrational band to a specific functional group's motion. nih.gov This correlation between theoretical and experimental spectra confirms the molecular structure and provides a detailed understanding of its vibrational properties.
| Vibrational Mode | Predicted Frequency (cm-1) | Assignment |
|---|---|---|
| ν(N-H) | 3410, 3325 | Asymmetric & Symmetric N-H Stretch |
| ν(C-H)arom | 3050-3100 | Aromatic C-H Stretch |
| ν(C-H)aliph | 2950-2990 | Aliphatic C-H Stretch |
| δ(N-H) | 1610 | N-H Scissoring |
| ν(C=C) | 1590, 1475 | Aromatic C=C Stretch |
| ν(C-N) | 1220 | C-N Stretch |
| ν(C-I) | 530 | C-I Stretch |
Molecular Dynamics Simulations for Solution-Phase Behavior
While DFT calculations are excellent for studying isolated molecules (in the gas phase), Molecular Dynamics (MD) simulations are used to explore the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. researchgate.net
For this compound, an MD simulation would typically place one or more molecules in a simulation box filled with solvent molecules (e.g., water). This allows for the investigation of solute-solvent interactions, such as hydrogen bonding between the amine group and water molecules. nih.gov Key properties that can be extracted from MD simulations include the radial distribution function (RDF), which describes the structure of the solvent around the solute, and the diffusion coefficient, which quantifies its mobility in the solution. researchgate.net These simulations provide a dynamic picture of how the molecule behaves in a realistic chemical environment.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) that connects reactants to products, these methods can identify transition states (the energy maxima along the reaction coordinate) and intermediates (local energy minima).
For this compound, one could investigate reactions involving its nucleophilic amine group. For instance, the mechanism of its acylation or its role as a chiral base could be studied. Calculations would involve locating the transition state structure for the rate-determining step and calculating the activation energy barrier. This provides a quantitative prediction of the reaction rate and can reveal subtle stereoelectronic effects that govern the reaction's outcome.
Molecular Modeling of Interactions with Chiral Environments
Understanding how a chiral molecule interacts with other chiral entities is fundamental to enantioselective processes like chiral chromatography and asymmetric catalysis. nih.gov Molecular modeling techniques, such as molecular docking, can predict the preferred binding mode of this compound with a chiral selector, such as a chiral stationary phase or the active site of an enzyme.
These models calculate the interaction energy between the enantiomer and the chiral environment, identifying key non-covalent interactions like hydrogen bonds, electrostatic interactions, and van der Waals forces that contribute to chiral recognition. nih.gov By comparing the binding energies and geometries of the R- and S-enantiomers, it is possible to rationalize and predict enantioselectivity. This information is invaluable for designing new chiral separation methods or developing stereoselective catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
